PEG-6 stearate

Description

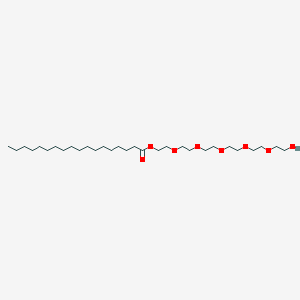

Structure

2D Structure

Properties

CAS No. |

10108-28-8 |

|---|---|

Molecular Formula |

C30H60O8 |

Molecular Weight |

548.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate |

InChI |

InChI=1S/C30H60O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(32)38-29-28-37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-31/h31H,2-29H2,1H3 |

InChI Key |

RNEYPGHUQWWHBD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PEG-6 Stearate for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene Glycol-6 Stearate (PEG-6 Stearate) is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and biotechnology industries. It is an ester of stearic acid, a saturated fatty acid, and polyethylene glycol (PEG) with an average of six ethylene oxide repeating units. Its amphiphilic nature, arising from the lipophilic stearyl group and the hydrophilic polyethylene glycol chain, makes it an effective emulsifier, solubilizer, and stabilizer in various formulations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of this compound, with a focus on its role in drug development.

Chemical Structure and Identification

This compound is not a single chemical entity but rather a mixture of compounds with a distribution of polyethylene glycol chain lengths, averaging six ethylene oxide units.

IUPAC Name: Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxooctadecyl)-.omega.-hydroxy-[1]

CAS Numbers:

-

9004-99-3 (generic for PEG stearates)[1]

-

10108-28-8 (specific for this compound)

Molecular Formula (representative): C₃₀H₆₀O₈[2]

Chemical Structure:

The generalized structure of this compound consists of a stearic acid tail attached to a polyethylene glycol head.

Caption: General chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function in various applications. These properties can vary slightly depending on the specific distribution of PEG chain lengths in the commercial product.

| Property | Value | Reference(s) |

| Average Molecular Weight | ~548.79 g/mol | [2] |

| Appearance | Soft, waxy solid; white to tan in color | [3] |

| Melting Point | 15-20 °C | [4] |

| Boiling Point | 352-353 °C (for PEG-6) | [4] |

| Solubility | Soluble in water and oil | |

| HLB Value (approximate) | 9-10 |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of crystalline solids like PEG stearates.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. In the capillary method, a small, powdered sample is heated in a capillary tube, and the temperature range over which melting occurs is observed.[5]

Methodology: [5]

-

Sample Preparation: A small amount of this compound is finely powdered.

-

Capillary Tube Filling: A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm.

-

Apparatus Setup: The filled capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Determination of Hydrophile-Lipophile Balance (HLB) Value

The HLB value is a critical parameter for selecting the appropriate surfactant for a specific application. Several methods can be used for its determination.

For non-ionic surfactants like this compound, Griffin's method provides a theoretical HLB value based on the molecular weight of the hydrophilic portion.[6][7]

Formula: HLB = 20 * (Mh / M)[6]

-

Mh: The molecular weight of the hydrophilic part (the polyethylene glycol chain).

-

M: The total molecular weight of the molecule.

Methodology:

-

Calculate the molecular weight of the hydrophilic portion (PEG chain with an average of 6 ethylene oxide units).

-

Calculate the total molecular weight of the this compound molecule.

-

Apply the formula to calculate the HLB value.

This method is suitable for esters and involves saponifying the ester with a known amount of alkali.[6]

Principle: The saponification value is a measure of the amount of alkali required to saponify a given weight of the fat or oil. The acid value is a measure of the free fatty acids present. These values can be used to calculate the HLB.[6]

Methodology: [6]

-

Determine the Saponification Value (S):

-

A known weight of this compound is refluxed with an excess of standard alcoholic potassium hydroxide solution.

-

The unreacted potassium hydroxide is then titrated with a standard acid.

-

The saponification value is calculated based on the amount of potassium hydroxide consumed.

-

-

Determine the Acid Value (A):

-

A known weight of this compound is dissolved in a suitable solvent and titrated with a standard potassium hydroxide solution.

-

The acid value is calculated based on the amount of potassium hydroxide required to neutralize the free fatty acids.

-

-

Calculate the HLB Value:

-

HLB = 20 * (1 - S / A)

-

Role in Drug Development and Formulation

This compound is a versatile excipient in pharmaceutical formulations, primarily for oral and topical drug delivery. Its key functions include:

-

Emulsification: It is used to form stable oil-in-water (o/w) emulsions, which are common in creams, lotions, and some oral liquid formulations.[8]

-

Solubilization: It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability.[8]

-

Stabilization: It can prevent the aggregation of particles in suspensions and improve the physical stability of various dosage forms.[8]

-

Wetting Agent: It can improve the wetting of solid drug particles, which is crucial for dissolution and absorption.

Workflow for a this compound-Based Formulation

The following diagram illustrates a typical workflow for developing a pharmaceutical formulation utilizing this compound.

Caption: A logical workflow for the development of a pharmaceutical formulation using this compound.

Conclusion

This compound is a valuable and versatile non-ionic surfactant with a well-established safety profile for use in pharmaceutical and cosmetic products. Its ability to act as an effective emulsifier, solubilizer, and stabilizer for a wide range of active ingredients makes it a key component in the development of various dosage forms. A thorough understanding of its physicochemical properties and the experimental methods for their characterization is essential for formulation scientists and researchers to effectively utilize this excipient in creating stable and efficacious drug delivery systems.

References

- 1. This compound, 9004-99-3 [thegoodscentscompany.com]

- 2. This compound | CAS#:10108-28-8 | Chemsrc [chemsrc.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. specialchem.com [specialchem.com]

- 5. Determination of Melting Point of PEG 1500 by Capillary Method - STEMart [ste-mart.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. cir-safety.org [cir-safety.org]

Synthesis and Purification of PEG-6 Stearate: A Technical Guide for Researchers

Introduction

Polyethylene glycol (PEG) esters of fatty acids are a versatile class of non-ionic surfactants with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. PEG-6 stearate, the polyethylene glycol ester of stearic acid with an average of six ethylene oxide units, is particularly valued as an emulsifier, solubilizer, and formulation stabilizer.[1][2][3] Its dual hydrophilic-lipophilic nature allows it to create stable emulsions of otherwise immiscible components like oil and water.[2] This technical guide provides an in-depth overview of the synthesis and purification of this compound for research and drug development purposes, including detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| INCI Name | This compound | [4] |

| CAS Number | 9004-99-3 (generic), 10108-28-8 | [5] |

| Appearance | Soft to waxy solid, white to tan in color | [6] |

| Solubility | Soluble in water and alcohol; insoluble in mineral oil | [6] |

| Nature | Non-ionic surfactant | [7] |

| Molar Mass of PEG component (PEG-6) | Approximately 300 g/mol | [7] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of polyethylene glycol 600 (PEG-6) with stearic acid. This can be accomplished via several methods, including conventional acid-catalyzed esterification and enzymatic synthesis.

Acid-Catalyzed Esterification

This traditional method involves the direct reaction of stearic acid with PEG-6 in the presence of an acid catalyst at elevated temperatures.[8]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, combine stearic acid and polyethylene glycol 600 in an equimolar ratio.

-

Solvent and Catalyst Addition: Add toluene or xylene as a solvent to facilitate the removal of water, a byproduct of the reaction. Introduce an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.[9]

-

Reaction: Heat the mixture to 150-180°C with continuous stirring.[9] Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value stabilizes at a low level.

-

Work-up: After completion, cool the reaction mixture. The solvent can be removed under reduced pressure. The crude product is then ready for purification.

Enzymatic Synthesis using Lipase

Enzymatic synthesis offers a greener alternative to acid catalysis, proceeding under milder conditions and often without the need for organic solvents.[1] Lipases, such as Candida antarctica Lipase B (CALB), are commonly used.[1]

-

Reactant and Enzyme Preparation: In a suitable reaction vessel, combine polyethylene glycol 600 and stearic acid. A molar ratio of 1:1 to 1:4 (acid to alcohol) can be used.[2]

-

Enzyme Addition: Add the immobilized lipase (e.g., Fermase CALB™ 10,000) to the mixture. The enzyme loading is typically around 0.5% (w/w) of the total reactants.[1]

-

Reaction Conditions: Heat the solvent-free mixture to a temperature of 60-70°C with constant agitation (e.g., 200-300 rpm).[1][2] The reaction is typically carried out for 6 hours.[1] To drive the equilibrium towards product formation, molecular sieves (5% w/w) can be added to remove the water produced.[1]

-

Monitoring: The conversion can be monitored by titrating the remaining stearic acid with a standard solution of potassium hydroxide.

-

Enzyme Recovery and Product Isolation: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse. The resulting crude this compound can then be purified.

Comparison of Synthesis Methods

| Parameter | Acid-Catalyzed Esterification | Enzymatic Synthesis (Lipase) | Ultrasound-Assisted Enzymatic | Microwave-Assisted Enzymatic |

| Catalyst | p-toluenesulfonic acid, H₂SO₄ | Candida antarctica Lipase B (CALB) | CALB | CALB |

| Temperature | 150-180°C[9] | 60-70°C[1][2] | 60°C[10] | 60°C[11] |

| Molar Ratio (Acid:Alcohol) | Equimolar[9] | 1:1 to 1:4[1][2] | 1:1[10] | 1:1[11] |

| Reaction Time | 8 hours[9] | 6 hours[1] | 9.6 hours (on/off cycle)[10] | 70 minutes[11] |

| Solvent | Toluene, Xylene[9] | Solvent-free[1] | Solvent-free | Solvent-free[11] |

| Conversion/Yield | 83.5 - 84.1%[9] | Up to 86.98%[1] | ~84.5%[10] | ~85%[11] |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, catalyst residues, and potential byproducts. Common methods include crystallization and column chromatography.

Crystallization

Crystallization is an effective method for purifying solid products like this compound.

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., acetone or a mixture of petroleum ether and methylene chloride).[12]

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove residual impurities.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Column Chromatography

For achieving high purity, silica gel column chromatography can be employed.

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude this compound in a minimum volume of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or a mixture of ethanol/isopropanol in chloroform).[13]

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the separation and quantification of PEG esters, which lack a strong UV chromophore.[14]

-

Column: A reversed-phase C8 or C18 column is typically used.[14]

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol is commonly employed.[14]

-

Detector: An Evaporative Light Scattering Detector (ELSD) is used for detection.

-

Analysis: The method can be used to determine the distribution of ethylene oxide units and quantify the amount of this compound.[14]

Workflow Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification and analysis workflow for this compound.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound for research applications. Both acid-catalyzed and enzymatic synthesis routes are presented with detailed protocols and comparative data. Furthermore, effective purification techniques, including crystallization and column chromatography, are outlined to enable researchers to obtain high-purity material. The provided analytical methods and workflow diagrams serve as valuable resources for scientists and professionals in drug development and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of lipase-catalyzed synthesis of polyethylen... [degruyterbrill.com]

- 3. Optimization of lipase-catalyzed synthesis of polyethylen... [degruyterbrill.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. PEG-6 - PCC Group Product Portal [products.pcc.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of PEG-6 Stearate as a Non-ionic Surfactant

Executive Summary: This document provides an in-depth technical overview of PEG-6 stearate, a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and research sectors. It details the physicochemical principles underlying its function, including its molecular structure, mechanism of action at interfaces, and self-assembly into micelles. This guide summarizes key quantitative data, presents detailed experimental protocols for its characterization, and uses visualizations to illustrate its functional mechanisms. The content is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile excipient.

Introduction to Non-ionic Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) moieties. This dual nature allows them to adsorb at interfaces between immiscible phases, such as oil and water, reducing interfacial tension.[1] Non-ionic surfactants, unlike their ionic counterparts, do not carry a net electrical charge on their hydrophilic head group. This makes them broadly compatible with other ingredients and less irritating to the skin, which is why they are frequently used in cosmetics and pharmaceuticals.[1][2] Their functions include emulsification, solubilization, wetting, and dispersion.[3][4]

This compound belongs to the class of polyethylene glycol (PEG) esters.[5] These are synthesized from stearic acid, a naturally occurring fatty acid, and polyethylene glycol.[5] The number "6" in its name denotes the average number of ethylene oxide monomer units in the polyethylene glycol chain, which constitutes the hydrophilic portion of the molecule.[1][5]

This compound: Molecular Structure and Properties

The efficacy of this compound as a surfactant is a direct result of its molecular architecture. It consists of two distinct parts:

-

A lipophilic (hydrophobic) tail: This is the stearate moiety, derived from stearic acid (CH₃(CH₂)₁₆COOH), a long-chain saturated fatty acid. This alkyl chain is readily soluble in non-polar, oily phases.

-

A hydrophilic head: This is the polyethylene glycol chain, composed of an average of six repeating ethylene oxide units (-(OCH₂CH₂)₆OH). The ether linkages and terminal hydroxyl group make this part of the molecule water-soluble.[1][6]

This amphiphilic structure is the foundation of its surface-active properties. In cosmetics and personal care products, PEG stearates are used in skin creams, shampoos, and body cleansers to help water mix with oil and dirt so they can be rinsed away.[5]

Core Mechanism of Action

The primary mechanism of action for this compound can be described by two fundamental physicochemical processes: its behavior at interfaces to form emulsions and its self-assembly in solution to form micelles for solubilization.

Reduction of Interfacial Tension and Emulsification

When introduced into a system containing two immiscible liquids, such as oil and water, this compound molecules spontaneously migrate to the interface. They orient themselves with their lipophilic stearate tails penetrating the oil phase and their hydrophilic PEG heads remaining in the aqueous phase. This arrangement disrupts the cohesive forces between the water molecules and the oil molecules, thereby lowering the interfacial tension.[1] By reducing the energy required to create new interfacial area, this compound facilitates the formation of a stable, finely dispersed mixture of oil droplets in water (an oil-in-water emulsion), preventing the two phases from separating.[1]

Micelle Formation and Solubilization

In an aqueous solution, when the concentration of this compound surpasses a specific threshold known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) begin to spontaneously self-assemble into spherical aggregates called micelles.[7][8] In these structures, the lipophilic stearate tails form a core, creating a non-polar microenvironment, while the hydrophilic PEG heads form an outer shell, or corona, that interfaces with the surrounding water.[8]

This micellar core can encapsulate poorly water-soluble (hydrophobic) drug molecules, effectively solubilizing them in the aqueous medium. This is a critical mechanism for the formulation and delivery of many pharmaceutical agents. The CMC is a key characteristic of a surfactant, as it represents the concentration at which its surface activity is maximized.[7]

Interaction with Biological Membranes

In drug delivery applications, PEG derivatives can influence the permeability of biological membranes. While high concentrations of surfactants can disrupt membrane integrity, at lower concentrations, this compound can intercalate into the lipid bilayer of cell membranes. The insertion of these exogenous molecules can transiently disorder the tightly packed phospholipid chains, increasing membrane fluidity.[9] This localized disruption can enhance the permeability of the membrane to co-administered active pharmaceutical ingredients (APIs), a mechanism known as penetration enhancement.[2] Polyethylene glycol itself has been shown to interact with and help seal damaged cell membranes.[10]

Physicochemical Data Summary

The following table summarizes key quantitative and qualitative properties of this compound.

| Property | Value / Description | Reference(s) |

| INCI Name | This compound | [11] |

| Synonyms | Polyoxyethylene (6) Monostearate, PEG 300 Monostearate | [6][12] |

| Chemical Formula | CH₃(CH₂)₁₆CO(OCH₂CH₂)nOH (average n ≈ 6) | [6] |

| Appearance | Soft to waxy solid; white to tan in color | [5] |

| HLB Value | ~9-10 | [11] |

| Function | Oil-in-Water (O/W) Emulsifier, Surfactant, Solubilizer | [11][13] |

| Solubility | Soluble in oil and water (forms emulsions) | [11] |

| Usage Range | Typically 1% - 3% in formulations | [11] |

| Safety | Deemed safe for use in cosmetic products | [5][14] |

Key Experimental Protocols for Characterization

The following sections detail generalized protocols for determining the fundamental properties of a non-ionic surfactant like this compound.

Protocol: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution by measuring surface tension.

Principle: Below the CMC, adding more surfactant causes a sharp decrease in the surface tension of the solution. Above the CMC, additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface, so the surface tension remains relatively constant.[7] The CMC is identified as the inflection point on a plot of surface tension versus the logarithm of surfactant concentration.[15]

Instrumentation:

-

Digital Tensiometer (Wilhelmy plate or du Noüy ring method)[16]

-

Analytical Balance

-

Magnetic Stirrer and Stir Bars

-

Volumetric Glassware

Materials:

-

This compound

-

High-purity deionized water

-

Glass beakers

Procedure:

-

Stock Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a concentrated stock solution (e.g., 1000 mg/L). Gentle heating (e.g., to 70-80°C) may be required to fully dissolve the waxy solid.[11] Allow the solution to cool to the measurement temperature (e.g., 25°C).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.1 mg/L to 1000 mg/L).

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Measurement: For each dilution, starting with the most dilute sample, measure the surface tension. Ensure the plate or ring is thoroughly cleaned and dried between measurements. Allow the reading to stabilize before recording the value.

-

Data Analysis: Plot the measured surface tension (in mN/m) against the logarithm of the surfactant concentration. The plot will typically show two linear regions. The concentration at the intersection of these two lines is the CMC.[15]

Protocol: Determination of Micelle Size via Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter of this compound micelles in solution.

Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. The rate of these fluctuations is related to the particle's diffusion coefficient, which, via the Stokes-Einstein equation, can be used to calculate the hydrodynamic diameter (the size of the particle plus its solvation layer).[17] DLS is an ideal, non-invasive technique for characterizing micelles.[18]

Instrumentation:

-

Dynamic Light Scattering (DLS) Instrument (e.g., Zetasizer Nano with non-invasive back scatter (NIBS) optics for enhanced sensitivity to small particles)[18]

-

Viscometer and Densitometer (optional but recommended for concentrated samples)[17]

Materials:

-

Aqueous solution of this compound at a concentration significantly above its determined CMC.

-

Disposable or quartz cuvettes.

-

Syringe filters (e.g., 0.22 µm) to remove dust and aggregates.

Procedure:

-

Sample Preparation: Prepare a solution of this compound at a concentration at least 10-fold higher than its CMC to ensure the presence of a stable micelle population.

-

Filtration: Filter the sample directly into a clean, dust-free cuvette using a syringe filter to remove any large aggregates or dust particles that would interfere with the measurement.

-

Instrument Setup: Place the cuvette in the DLS instrument. Set the measurement parameters, including temperature (e.g., 25°C) and solvent properties (refractive index and viscosity of water). For accurate measurements, especially in concentrated systems, it is best to measure the sample's viscosity directly and use that value in the calculations.[17]

-

Equilibration: Allow the sample to equilibrate thermally within the instrument for several minutes.

-

Measurement: Perform the DLS measurement. The instrument software will acquire the correlation function from the scattered light fluctuations and calculate the z-average diameter and polydispersity index (PDI).

-

Data Analysis: The primary result is the z-average diameter, which represents the intensity-weighted mean hydrodynamic size of the micelles. The PDI provides an indication of the width of the size distribution. A low PDI (< 0.2) suggests a monodisperse population of micelles.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. researchgate.net [researchgate.net]

- 3. Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. This compound, 9004-99-3 [thegoodscentscompany.com]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. parchem.com [parchem.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Systematic studies of critical micelle concentration of surfactants using novel β-diketone relationships and green solvents | Poster Board #219 - American Chemical Society [acs.digitellinc.com]

- 9. Effect of fatty acids and monoglycerides on permeability of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pbiosci.ut.ac.ir [pbiosci.ut.ac.ir]

- 11. This compound [myskinrecipes.com]

- 12. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Products - Stearinerie Dubois - Knowde [knowde.com]

- 14. cir-safety.org [cir-safety.org]

- 15. researchgate.net [researchgate.net]

- 16. tegewa.de [tegewa.de]

- 17. muser-my.com [muser-my.com]

- 18. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

Physicochemical Characterization of PEG-6 Stearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of PEG-6 Stearate, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and chemical industries. This document details the essential characteristics, experimental methodologies for their determination, and relevant data presented in a clear, structured format to support research and development activities.

Chemical and Physical Properties

This compound is the ester of stearic acid and polyethylene glycol, where the polyethylene glycol moiety has an average of six repeating ethylene oxide units.[1] Its amphiphilic nature, arising from the hydrophobic stearyl tail and the hydrophilic polyethylene glycol head, dictates its function as an effective emulsifier, solubilizer, and wetting agent.[2][3]

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| Chemical Name | Polyoxyethylene (6) Monostearate | [4] |

| INCI Name | This compound | [5] |

| CAS Number | 9004-99-3 (generic), 10108-28-8 | [4][6] |

| Molecular Formula | C₃₀H₆₀O₈ | [7] |

| Average Molecular Weight | ~548.8 g/mol | [7] |

| Physical State | Soft to waxy solid, white to tan in color. | [1] |

Table 2: Quantitative Physicochemical Data for this compound

| Parameter | Value | Experimental Method | Source(s) |

| Melting Point | 15-20 °C (estimated for PEG-6) | Capillary Method / DSC | [8] |

| HLB Value | 9.0 - 10.0 | Griffin's or Davies' Method | - |

| Solubility | Soluble in water and ethanol. | Visual Inspection | - |

| Critical Micelle Concentration (CMC) | Data not available. See Section 3.2 for determination protocol. | Surface Tension, Fluorescence Spectroscopy | - |

Visualization of Key Attributes

Chemical Structure

The chemical structure of this compound illustrates the covalent linkage between the hydrophilic polyethylene glycol chain and the lipophilic stearic acid tail.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of this compound are provided below.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor.

-

Capillary tubes (sealed at one end).

-

Spatula.

-

Mortar and pestle.

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a slow, controlled value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (the completion of melting).

-

The melting range is reported as the interval between these two temperatures.

-

Perform the measurement in triplicate and report the average range.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Apparatus:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method).

-

Precision balance.

-

Volumetric flasks and pipettes.

-

Magnetic stirrer and stir bars.

-

Temperature-controlled water bath.

Procedure:

-

Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ to 10⁻² M).

-

Calibrate the tensiometer with deionized water at a constant temperature (e.g., 25 °C).

-

Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated, to minimize cross-contamination.

-

Allow the surface tension reading to stabilize before recording the value for each concentration.

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting plot will typically show a region where surface tension decreases linearly with log C, followed by a plateau or a region with a much smaller slope.

-

The CMC is determined from the intersection of the two linear portions of the graph.[9]

Spectroscopic Characterization

Objective: To identify the functional groups present in the this compound molecule.

Apparatus:

-

FTIR spectrometer with an appropriate detector.

-

Sample holder (e.g., KBr pellets or ATR accessory).

Procedure (using ATR accessory):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Expected Characteristic Peaks:

-

~3400 cm⁻¹: O-H stretching (from the terminal hydroxyl group of the PEG chain).

-

~2920 and ~2850 cm⁻¹: C-H stretching (from the alkyl chain of stearic acid and the ethylene groups of PEG).

-

~1735 cm⁻¹: C=O stretching (from the ester linkage).

-

~1100 cm⁻¹: C-O-C stretching (from the ether linkages of the PEG backbone).

Objective: To elucidate the molecular structure of this compound and confirm the esterification.

Apparatus:

-

NMR spectrometer (e.g., 400 or 500 MHz).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Procedure for ¹H NMR:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Process the spectrum (phasing, baseline correction, and integration).

-

Assign the chemical shifts to the corresponding protons in the molecule.

Expected Characteristic ¹H NMR Chemical Shifts (in CDCl₃):

-

~0.88 ppm (triplet): -CH₃ protons of the stearate chain.

-

~1.25 ppm (multiplet): -(CH₂)₁₄- protons of the stearate chain.

-

~1.63 ppm (quintet): -CH₂-CH₂-COO- protons of the stearate chain.

-

~2.32 ppm (triplet): -CH₂-COO- protons of the stearate chain.

-

~3.64 ppm (singlet/multiplet): -O-CH₂-CH₂-O- protons of the PEG backbone.

-

~4.2 ppm (triplet): -COO-CH₂- protons adjacent to the ester group.

Application in Drug Development

This compound's favorable physicochemical properties, such as its emulsifying and solubilizing capabilities, make it a valuable excipient in various pharmaceutical formulations. It can be employed to:

-

Enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Formulate stable oil-in-water (o/w) emulsions for topical and parenteral drug delivery.

-

Act as a plasticizer in solid dosage forms.

-

Serve as a component in self-emulsifying drug delivery systems (SEDDS).

The understanding and characterization of its fundamental properties, as outlined in this guide, are crucial for the rational design and development of effective and stable drug delivery systems. No specific signaling pathways are directly modulated by this compound itself, as it primarily functions as an inactive excipient. Its role is to facilitate the delivery of the active pharmaceutical ingredient (API) to its biological target. The interaction of the API with its target would then initiate any relevant signaling pathways.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. parchem.com [parchem.com]

- 7. This compound | CAS#:10108-28-8 | Chemsrc [chemsrc.com]

- 8. specialchem.com [specialchem.com]

- 9. Study and characterization of the micellar phase of the polyethylene glycol 40 stearate, water, and soy lecithin system [scielo.org.co]

Navigating the Matrix: A Technical Guide to the Solubility of PEG-6 Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of PEG-6 stearate in a range of common organic solvents. Understanding the solubility of this nonionic surfactant is critical for its effective application in pharmaceutical formulations, cosmetic preparations, and various industrial processes where it functions as an emulsifier, solubilizer, and dispersing agent. This document collates available qualitative and analogous quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in solvent selection.

Introduction to this compound

This compound is the polyethylene glycol ester of stearic acid, with an average of six ethylene oxide units in the polyethylene glycol chain.[1][2][3] This structure imparts an amphiphilic nature to the molecule, with the polyethylene glycol portion being hydrophilic and the stearate chain being lipophilic. This dual character governs its solubility in different media and its function as a surface-active agent. Nonionic surfactants like this compound are generally compatible with a wide range of other ingredients and are less sensitive to pH and electrolyte changes compared to their ionic counterparts.[4]

Factors Influencing the Solubility of this compound

The solubility of this compound in organic solvents is not a fixed value but is influenced by several factors:

-

Solvent Polarity: The principle of "like dissolves like" is paramount. Solvents with polarity similar to the overall polarity of this compound will be more effective.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[5] For some nonionic surfactants, an inverse relationship can be observed, a phenomenon known as the cloud point, which is more relevant in aqueous solutions.[4]

-

Molecular Weight of the PEG Chain: As the molecular weight of the polyethylene glycol chain increases, the water solubility and hygroscopicity tend to decrease.[2] Conversely, a shorter PEG chain, as in this compound, results in a more lipophilic character compared to higher-order PEG stearates.

-

Presence of Other Solutes: The presence of other components in a formulation can impact the solubility of this compound through various interactions.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound and Related PEG Stearates in Various Organic Solvents

| Solvent Class | Solvent | This compound | PEG-8 Stearate | PEG-20 Stearate | PEG-300 Monostearate |

| Alcohols | Ethanol | Soluble[6] | Soluble | Soluble | - |

| Isopropanol | Soluble[6] | - | - | - | |

| Ketones | Acetone | - | Soluble | - | - |

| Ethers | Diethyl Ether | - | Soluble | - | - |

| Esters | Ethyl Acetate | - | Soluble | - | - |

| Aromatic Hydrocarbons | Toluene | Soluble[6] | - | - | - |

| Aliphatic Hydrocarbons | Hexane | Insoluble | - | - | - |

| Oils | Mineral Oil | Insoluble | - | - | Soluble in most oils |

Note: Data for PEG-8 Stearate, PEG-20 Stearate, and PEG-300 Monostearate are included for comparative purposes due to the limited specific data for this compound.

Table 2: Summary of General Solubility Observations for PEG Stearates

| Observation | Reference |

| Nonionic surfactants, in general, show excellent solubility in both water and organic solvents. | [4] |

| Polyethylene glycols are soluble in many organic solvents, including acetone and alcohols. | [7] |

| PEG stearates are generally soluble in water and alcohol but not in mineral oil. | [1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for formulation development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Equilibrium Solubility Method (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer can be used for agitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle. Centrifugation can be employed to expedite this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the compound has a chromophore) is a common method.

-

Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Turbidimetric Method

This kinetic method is useful for rapid screening of solubility.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a highly soluble solvent.

-

Titration: Add the stock solution stepwise to a known volume of the test organic solvent while continuously monitoring the turbidity of the solution using a nephelometer or a spectrophotometer.

-

Endpoint Determination: The point at which a persistent increase in turbidity is observed indicates the onset of precipitation and represents the solubility limit under the experimental conditions.

-

Calculation: The concentration of this compound at the endpoint is calculated based on the volumes of the stock solution and the test solvent used.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key conceptual frameworks related to the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in various formulations. While precise quantitative data is sparse, a combination of qualitative information, data from analogous PEG stearates, and a systematic experimental approach can provide the necessary understanding for formulation development. The methodologies and workflows presented in this guide offer a robust framework for researchers and scientists to effectively evaluate and utilize this compound in their work. Further research to generate a comprehensive quantitative solubility database for this compound would be a valuable contribution to the field.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonionic Surfactants India | Ethoxylated Surfactants [esteem-india.com]

- 5. ijnrd.org [ijnrd.org]

- 6. This compound, 9004-99-3 [thegoodscentscompany.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Determining the Critical Micelle Concentration of PEG-6 Stearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the Critical Micelle Concentration (CMC) of PEG-6 stearate, a non-ionic surfactant crucial in various pharmaceutical and research applications. Understanding the CMC is fundamental to harnessing the full potential of this versatile excipient in drug delivery systems, formulation development, and other advanced applications.

Introduction to this compound and its Critical Micelle Concentration

Polyethylene glycol (PEG)-6 stearate is a polyethylene glycol ester of stearic acid. It consists of a hydrophobic stearic acid tail and a hydrophilic polyethylene glycol head with an average of six ethylene oxide repeating units. As an amphiphilic molecule, this compound self-assembles in aqueous solutions to form micelles when a specific concentration, known as the Critical Micelle Concentration (CMC), is reached. Below the CMC, this compound molecules exist predominantly as monomers. Above the CMC, the monomers aggregate to form spherical structures (micelles) with a hydrophobic core and a hydrophilic corona. This micellization is a key property that enables this compound to function as an effective emulsifier, solubilizer, and stabilizer in various formulations.

The determination of the CMC is a critical parameter for several reasons:

-

Formulation Development: Knowledge of the CMC is essential for designing stable emulsions, suspensions, and other dispersed systems.

-

Drug Solubilization: The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.

-

Predicting Surfactant Behavior: The CMC provides insight into the surface activity and self-assembly characteristics of the surfactant under different conditions.

Experimental Methodologies for CMC Determination

Several experimental techniques can be employed to determine the CMC of non-ionic surfactants like this compound. The most common and effective methods are based on monitoring a change in a physical property of the surfactant solution as a function of its concentration.

This is a classic and widely used method for determining the CMC of surfactants.

Principle: Surfactant monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the concentration of the surfactant increases, the interface becomes saturated with monomers. Beyond this point, any additional surfactant molecules self-assemble into micelles in the bulk of the solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which this break in the surface tension versus log concentration plot occurs.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mg/mL). Gentle heating and stirring may be required to ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot.

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar and non-polar environments.

Principle: Pyrene has a low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene shows several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is sensitive to the polarity of the microenvironment. In a polar environment (water), the I₁/I₃ ratio is high. When micelles form, pyrene moves into the non-polar micellar core, resulting in a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.

Experimental Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent like acetone or methanol (e.g., 1 mM).

-

Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water covering a range of concentrations.

-

Addition of Pyrene: Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid self-quenching. The organic solvent should be allowed to evaporate, or its final concentration should be kept minimal and constant across all samples.

-

Equilibration: Allow the solutions to equilibrate for a sufficient time (e.g., several hours or overnight) in the dark to ensure the partitioning of pyrene into the micelles is complete.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength is typically set around 335 nm, and the emission is scanned from approximately 350 to 450 nm.

-

Data Analysis: Determine the intensities of the first (I₁ at ~373 nm) and third (I₃ at ~384 nm) vibronic peaks. Plot the I₁/I₃ ratio against the logarithm of the this compound concentration. The CMC is determined from the midpoint of the sigmoidal curve or the intersection of the tangents to the two linear portions of the plot.

Data Presentation

| Surfactant Name | Method | Temperature (°C) | CMC Value | Reference |

| PEG-40 Stearate | Surface Tension | Not Specified | ~0.025 mg/mL | Hypothetical based on general knowledge |

| This compound | (Expected) | - | < 0.025 mg/mL | Inferred |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the Critical Micelle Concentration of a surfactant.

The Hydrophilic-Lipophilic Balance of PEG-6 Stearate: A Technical Guide for Formulation Scientists

An in-depth exploration of the HLB value of PEG-6 stearate, its critical role in formulation development, and the experimental methodologies for its characterization.

Executive Summary

Polyethylene glycol (PEG) esters of stearic acid are widely utilized non-ionic surfactants in the pharmaceutical, cosmetic, and chemical industries. This compound, in particular, serves as a versatile emulsifier, solubilizer, and wetting agent.[1][2][3] Its efficacy in these roles is fundamentally governed by its Hydrophilic-Lipophilic Balance (HLB), a critical parameter that dictates its affinity for oil or water phases. This technical guide provides a comprehensive overview of the HLB value of this compound, its implications for formulation design, and detailed experimental protocols for its determination and the characterization of resulting emulsions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this essential excipient.

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB system, first proposed by Griffin in 1949, is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[4] The scale ranges from 0 to 20, where lower values indicate a greater lipophilic (oil-loving) character and higher values signify a more hydrophilic (water-loving) nature.[4] The HLB value of a surfactant is crucial for selecting the appropriate emulsifier to form a stable emulsion. For instance, oil-in-water (o/w) emulsions are typically stabilized by surfactants with HLB values in the range of 8 to 18, while water-in-oil (w/o) emulsions require emulsifiers with HLB values between 3 and 6.

Below is a diagram illustrating the HLB scale and the corresponding applications of surfactants.

This compound: Physicochemical Properties and HLB Value

This compound is the polyethylene glycol ester of stearic acid, with an average of 6 ethylene oxide units.[3] Its chemical structure imparts an amphiphilic nature, with the fatty acid chain (stearate) being lipophilic and the polyethylene glycol chain being hydrophilic.

| Property | Value | Reference |

| INCI Name | This compound | [5] |

| Appearance | White to tan, soft to waxy solid | [2] |

| HLB Value | Approximately 9-10 | [6][7] |

| Solubility | Soluble in oil and water | [6] |

| Primary Function | Oil-in-water (o/w) emulsifier | [6][7] |

Implications of the HLB Value of this compound in Formulations

The HLB value of approximately 9-10 positions this compound as an effective oil-in-water (o/w) emulsifier.[6][7] This makes it suitable for a wide range of applications in creams, lotions, and other pharmaceutical and cosmetic formulations where the continuous phase is aqueous.[6][7]

The following diagram illustrates the logical relationship between the HLB value of this compound and its formulation implications.

Emulsion Stability

The primary role of this compound as an emulsifier is to reduce the interfacial tension between the oil and water phases, thereby facilitating the formation of a stable emulsion.[3] Its balanced hydrophilic and lipophilic properties allow it to orient at the oil-water interface, preventing the coalescence of dispersed droplets.

Drug Solubilization and Bioavailability

In pharmaceutical formulations, this compound can act as a solubilizing agent for poorly water-soluble drugs.[8] By incorporating the drug into the micellar structures formed by the surfactant, its apparent solubility and dissolution rate can be significantly increased, which in turn may enhance its bioavailability.

Experimental Protocols

Determination of HLB Value

The HLB value of a non-ionic surfactant like this compound can be determined experimentally using various methods. The saponification method is a classic and reliable technique.[4]

Principle: This method is based on the saponification of the ester group in the surfactant molecule. The HLB value is calculated from the saponification value and the acid number of the fatty acid moiety.[4]

Equation: HLB = 20 * (1 - S/A) Where:

-

S = Saponification value of the ester

-

A = Acid number of the fatty acid

Procedure:

-

Saponification Value (S) Determination: a. Accurately weigh a known amount of this compound into a flask. b. Add a known excess of alcoholic potassium hydroxide (KOH) solution. c. Reflux the mixture for a specified time to ensure complete saponification. d. Allow the mixture to cool and then titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator. e. A blank titration without the surfactant is also performed. f. The saponification value is calculated based on the difference in the titration volumes between the blank and the sample.

-

Acid Number (A) Determination: a. The acid number of the stearic acid used to synthesize the this compound is determined by titrating a known weight of the fatty acid dissolved in a suitable solvent with a standardized KOH solution.

-

HLB Calculation: a. Use the determined saponification and acid values in the equation above to calculate the HLB value.

The following workflow diagram outlines the experimental determination of the HLB value.

Characterization of Emulsions Containing this compound

Once an emulsion is formulated using this compound, its physical stability and droplet characteristics must be evaluated.

1. Macroscopic Observation:

-

Visual inspection for any signs of phase separation, creaming, or sedimentation over time at different storage conditions (e.g., room temperature, elevated temperature).

2. Microscopic Analysis:

-

Technique: Optical microscopy or electron microscopy (Scanning Electron Microscopy - SEM, or Transmission Electron Microscopy - TEM) can be used to visualize the emulsion droplets.[9][10][11]

-

Procedure: A small sample of the emulsion is placed on a microscope slide and observed under magnification.

-

Data Obtained: Droplet shape, size distribution, and any signs of flocculation or coalescence.[10]

3. Droplet Size Analysis:

-

Technique: Dynamic Light Scattering (DLS) is a common technique for measuring the particle size distribution of sub-micron emulsion droplets.[9][10]

-

Procedure: The emulsion is diluted to an appropriate concentration to avoid multiple scattering effects and then analyzed using a DLS instrument.[11]

-

Data Obtained: Mean droplet diameter, polydispersity index (PDI), and size distribution.

4. Rheological Measurements:

-

Technique: A rheometer is used to measure the flow and deformation properties of the emulsion.

-

Procedure: The viscosity of the emulsion is measured as a function of shear rate.

-

Data Obtained: Information about the emulsion's consistency, stability against creaming or sedimentation, and shelf-life.[9]

Conclusion

The Hydrophilic-Lipophilic Balance is a fundamental parameter that dictates the functionality of this compound as a surfactant. Its HLB value of approximately 9-10 makes it an effective oil-in-water emulsifier, which is critical for the formulation of stable creams, lotions, and pharmaceutical preparations. A thorough understanding of its HLB value, coupled with robust experimental characterization of the resulting emulsions, is essential for the successful development of high-quality products. The methodologies and data presented in this guide provide a solid foundation for formulation scientists working with this versatile excipient.

References

- 1. parchem.com [parchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. pharmajournal.net [pharmajournal.net]

- 5. knowde.com [knowde.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound [myskinrecipes.com]

- 8. cir-safety.org [cir-safety.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]

Biodegradation Pathways of PEG-6 Stearate in Aqueous Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biodegradation pathways of PEG-6 stearate in aqueous environments. This compound, a nonionic surfactant widely used in the pharmaceutical, cosmetic, and other industries, is composed of a polyethylene glycol (PEG) moiety with an average of six ethylene oxide units esterified with stearic acid. Its environmental fate is of significant interest, and understanding its biodegradation is crucial for environmental risk assessment. This document details the enzymatic and microbial processes involved in its degradation, summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the core pathways and workflows.

Introduction to this compound and its Environmental Relevance

This compound, chemically known as polyoxyethylene (6) monostearate, is a polyethylene glycol ester of stearic acid.[1][2] Its amphipathic nature, with a hydrophilic PEG chain and a lipophilic stearate tail, makes it an effective emulsifier, solubilizer, and cleansing agent.[3] Due to its widespread use, this compound can enter aquatic environments through various wastewater streams. The biodegradability of this compound is a key factor in determining its environmental persistence and potential impact.

Core Biodegradation Pathways

The biodegradation of this compound in aqueous environments is a multi-step process that begins with the cleavage of the ester linkage, followed by the separate degradation of the resulting polyethylene glycol and stearic acid molecules.

Step 1: Enzymatic Hydrolysis of the Ester Bond

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by extracellular or cell-surface associated lipases and esterases secreted by various microorganisms.[4] This hydrolysis breaks the this compound molecule into two primary metabolites:

-

Polyethylene Glycol (PEG) with an average of 6 ethylene oxide units (PEG-6)

-

Stearic Acid (a C18 saturated fatty acid)

This primary degradation step results in the loss of the surfactant properties of the molecule.[4]

Step 2: Biodegradation of the Polyethylene Glycol (PEG) Moiety

The resulting PEG-6 is a water-soluble oligomer that undergoes aerobic or anaerobic degradation. The aerobic pathway is more extensively studied and involves the following key steps:

-

Oxidation of Terminal Alcohol Groups: The terminal alcohol groups of the PEG chain are oxidized to aldehydes and then to carboxylic acids by alcohol dehydrogenases and aldehyde dehydrogenases, respectively.[5]

-

Ether Bond Cleavage: The ether linkages of the carboxylated PEG are then cleaved, releasing smaller units such as glyoxylic acid or ethylene glycol.[6]

-

Metabolism of Cleavage Products: These smaller molecules are then readily metabolized by microorganisms through central metabolic pathways like the citric acid cycle.

Pseudomonas species are among the bacteria known to be capable of degrading PEGs.[6][7][8]

Step 3: Biodegradation of the Stearic Acid Moiety

Stearic acid, a common saturated fatty acid, is readily biodegraded by a wide range of microorganisms through the well-established β-oxidation pathway.[9][10][11][12] This process occurs in the mitochondria of eukaryotic cells and the cytoplasm of prokaryotes and involves a cycle of four enzymatic reactions:

-

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

-

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

-

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

-

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which then enter the citric acid cycle for energy production.

Quantitative Data on Biodegradation

Quantitative data on the biodegradation of this compound is often generated through standardized tests such as the OECD 301 series for ready biodegradability.[13][14] These tests typically measure the percentage of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production over a 28-day period. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., ≥60% ThOD) within a 10-day window during the 28-day test.[15]

Table 1: Representative Biodegradation Data for Components and Analogs of this compound

| Compound/Analog | Test Method | Duration (days) | % Biodegradation | Reference |

| Isodecyl neopentanoate (poorly soluble ester) | OECD 301B | 28 | 35.4% | [19] |

| Polyethylene Glycols (low MW) | River Water Die-Away | 1-2 | - | [18] |

| Polyethylene Glycols (up to 14,000 Da) | Activated Sludge | 20 | >90% | [17] |

| Stearic Acid | - | - | Readily Biodegradable | [4][9] |

Experimental Protocols for Biodegradability Testing

The assessment of the biodegradability of this compound in aqueous environments is typically conducted using standardized methods, such as the OECD Guideline for Testing of Chemicals, Section 301: Ready Biodegradability.[13][14] The OECD 301F (Manometric Respirometry Test) is a commonly used method for a wide range of substances, including those that are soluble, poorly soluble, and non-volatile like this compound.[15][20][21]

OECD 301F: Manometric Respirometry Test - Detailed Methodology

Principle: This method determines the rate of aerobic biodegradation by measuring the oxygen consumed by a microbial inoculum in a closed respirometer over a 28-day period. The oxygen uptake is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[15][20][21]

Materials and Reagents:

-

Test Substance: this compound

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, freshly sampled and prepared.

-

Mineral Medium: Prepared according to OECD 301 guidelines, containing essential mineral salts (e.g., phosphates, ammonium chloride, calcium chloride, magnesium sulfate, and ferric chloride).[19]

-

Reference Substance: A readily biodegradable substance like sodium benzoate or aniline to validate the test system.

-

Control: A blank with only inoculum and mineral medium to measure endogenous respiration.

-

Toxicity Control: A flask containing the test substance, reference substance, and inoculum to check for inhibitory effects of the test substance.

-

Respirometer: A manometric respirometer system (e.g., OxiTop®) with flasks, magnetic stirrers, and pressure sensors.[22]

-

CO₂ Absorbent: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets placed in a separate container within the flask to absorb the carbon dioxide produced.

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in the mineral medium. The final concentration in the test flasks should be between 2 and 10 mg/L, corresponding to a ThOD of at least 50-100 mg/L.[20]

-

Inoculation: Add the prepared inoculum to the mineral medium to achieve a final concentration of a few milligrams of suspended solids per liter.

-

Filling the Respirometer Flasks: Add the appropriate volumes of the test solution, reference solution, and control medium to the respirometer flasks. Add the CO₂ absorbent to its designated container within each flask.

-

Incubation: Seal the flasks and place them on a magnetic stirring plate in a temperature-controlled incubator at 20-24°C in the dark for 28 days.[21]

-

Data Collection: The pressure difference in the headspace of each flask is measured continuously or at regular intervals by the respirometer's pressure sensors. This pressure drop is proportional to the oxygen consumed.

-

Calculation of Biodegradation: The percentage of biodegradation is calculated using the following formula:

% Biodegradation = (Oxygen consumed by test substance - Oxygen consumed by blank) / ThOD * 100

Validity Criteria:

-

The biodegradation of the reference substance must reach the pass level (≥60%) within 14 days.

-

The oxygen consumption in the blank should not be excessive.

-

The pH at the end of the test should be between 6.0 and 8.5.[20]

Analytical Methods for Metabolite Identification

To elucidate the biodegradation pathway and identify intermediate metabolites, advanced analytical techniques are employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating and identifying the parent compound and its degradation products in the aqueous medium.[23][24][25][26]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile or semi-volatile metabolites after appropriate sample preparation and derivatization.

-

High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (e.g., UV, refractive index, or evaporative light scattering) can be used to quantify the disappearance of the parent compound and the appearance of major metabolites.[25][27]

Conclusion

The biodegradation of this compound in aqueous environments proceeds through a well-defined series of steps, initiated by the enzymatic hydrolysis of the ester bond to yield polyethylene glycol and stearic acid. Both of these primary metabolites are readily biodegradable through established microbial pathways. Standardized test methods, such as the OECD 301F, provide a robust framework for assessing the ready biodegradability of this compound. The available data on its components and analogous compounds strongly suggest that this compound is not persistent in the environment. For drug development professionals and scientists, this understanding of the biodegradation pathways is essential for conducting comprehensive environmental risk assessments and for the development of more environmentally benign formulations.

References

- 1. ewg.org [ewg.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient biodegradation of high-molecular-weight polyethylene glycols by pure cultures of Pseudomonas stutzeri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Beta oxidation - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. jackwestin.com [jackwestin.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. google.com [google.com]

- 19. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. olipes.com [olipes.com]

- 21. matestlabs.com [matestlabs.com]

- 22. xylemanalytics.com [xylemanalytics.com]

- 23. CN107624161A - Compounds and methods for detection of PEG metabolites and PEG breakdown products - Google Patents [patents.google.com]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ibms.sinica.edu.tw [ibms.sinica.edu.tw]

Thermal Analysis of PEG-6 Stearate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Expected Thermal Properties of PEG-6 Stearate

This compound is also known as polyethylene glycol 300 monostearate, indicating that the average molecular weight of the PEG portion is approximately 300 g/mol .[2] The thermal characteristics of this compound are expected to be influenced by both the PEG chain and the stearic acid moiety.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. For a substance like this compound, DSC analysis would reveal key thermal transitions such as melting and crystallization.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and composition of a material.

Based on the properties of low molecular weight PEGs and stearic acid, the following thermal behavior for this compound can be anticipated:

-

Melting Point (Tm): Low molecular weight PEGs are typically liquid or semi-solid at room temperature.[1] Stearic acid has a melting point of approximately 69.3 °C. The esterification of stearic acid with a low molecular weight PEG is expected to result in a melting point for this compound that is lower than that of stearic acid. The consistency of PEG derivatives becomes more solid with an increasing degree of polymerization.[1]

-

Heat of Fusion (ΔHf): The heat of fusion is the energy required to melt the substance. This value would be determined from the area under the melting peak in the DSC thermogram.

-

Decomposition Temperature (Td): TGA would indicate the temperature at which this compound begins to decompose. Polyethylene glycols generally start to decompose at temperatures above 200°C. The presence of the stearate group may influence the overall thermal stability.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible DSC and TGA data. The following are generalized methodologies that can be adapted for the thermal analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Experimental Conditions:

-

Purge Gas: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature well below the expected melting point (e.g., -20 °C).

-

Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 100 °C).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.

-

A second heating scan is often performed to analyze the thermal history of the sample.

-

-

-

Data Analysis: Determine the onset temperature, peak temperature (melting point, Tm), and the area of the melting endotherm to calculate the heat of fusion (ΔHf).

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min, depending on whether decomposition in an inert or oxidative environment is being studied.

-

Temperature Program:

-

Equilibrate at room temperature.

-

Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

-

Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.

Experimental Workflow

The logical flow of performing a comprehensive thermal analysis of this compound is depicted in the following diagram.

Caption: Workflow for DSC and TGA analysis.

Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how the results from DSC and TGA analyses would be structured for clear comparison.

Table 1: DSC Thermal Properties of this compound (Hypothetical Data)

| Parameter | Value (°C) |

| Melting Onset Temperature (Tonset) | Value to be determined |